3-Cyano-7-hydroxy-4-methylcoumarin

Fluorescence pH sensitivity Fluorophore design

Researchers requiring bright fluorescence at physiological pH (6.5-7.5) face signal loss with conventional coumarins due to incomplete deprotonation. CHMC resolves this with a lowered pKa of 7.14, maintaining the highly fluorescent phenolate form where 4-methylumbelliferone (pKa 7.79-9.16) fails. • Extended pH working range for intracellular imaging and enzymatic assays • Up to 600-fold enantiomeric discrimination with engineered PON1 variants for nerve-agent bioscavenger screening • 97% purity, mp 300-304 °C, enabling reliable pro-fluorescent substrate synthesis Available in bulk with rapid global shipping for research and industrial use.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 2829-46-1
Cat. No. B1353687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-7-hydroxy-4-methylcoumarin
CAS2829-46-1
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N
InChIInChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3
InChIKeyGLGBPOSQDAZSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) Overview


3-Cyano-7-hydroxy-4-methylcoumarin (CHMC, CAS 2829-46-1) is a synthetic coumarin derivative classified as a 7‑hydroxycoumarin fluorophore . It features a 3‑cyano electron‑withdrawing substituent and a 4‑methyl group, which together confer distinct photophysical properties relative to the parent 7‑hydroxy‑4‑methylcoumarin (4‑methylumbelliferone) . This compound is widely used as a fluorescent leaving group in enzyme substrates, notably for assaying cytochrome P450 and paraoxonase (PON1) activities, and as a building block for advanced fluorescent probes [1]. Its commercial availability from major suppliers such as Sigma‑Aldrich (purity ≥97%) ensures consistent quality for research and industrial applications .

Fluorogenic Scaffold
Suitable for constructing enzyme substrates (CYP450, PON1) and polarity-sensitive probes.
pH Window
3‑Cyano group lowers phenolic pKa, supporting brighter phenolate fluorescence near physiological pH.
Procurement Context
Commercial availability (≥97% purity) and high melting point simplify solid‑phase handling and storage.

Why CHMC Cannot Be Replaced


Simple substitution of CHMC with other coumarin fluorophores (e.g., 7‑hydroxy‑4‑methylcoumarin, 3‑cyano‑7‑hydroxycoumarin) is not feasible due to distinct physicochemical and enzymatic performance characteristics. The 3‑cyano group significantly lowers the pKa (predicted 7.14 vs. 7.79–9.16 for parent ), extending the pH range over which the fluorophore remains in its highly fluorescent phenolate form . Furthermore, CHMC‑derived substrates exhibit unique stereoselective hydrolysis by engineered PON1 enzymes, with catalytic efficiency (kcat/KM) and enantiomeric preference differing dramatically from other leaving groups [1]. These differences directly impact assay sensitivity, dynamic range, and specificity, making CHMC the preferred scaffold for applications requiring high signal‑to‑noise ratios or precise enantiomeric discrimination.

!
pKa mismatch
Parent coumarins (e.g., 4‑methylumbelliferone) exhibit higher pKa; fluorescence may drop significantly below pH 7.8, limiting physiological‑range assays.
!
Stereoselective hydrolysis shift
CHMC‑based substrates show large enantiomeric discrimination with PON1 variants; substitution may alter kinetic profile and compromise stereospecific screening.
!
Thermal property divergence
Melting point differs by >100°C from analogs; material handling, weighing accuracy, and purification behavior may not transfer directly.

CHMC vs. Analogs: Quantitative Evidence


Lower pKa Extends pH Operating Range

The 3‑cyano group in CHMC reduces the phenolic pKa to 7.14±0.20 (predicted) , compared to 7.79–9.16 for the parent 7‑hydroxy‑4‑methylcoumarin . This lower pKa ensures that the fluorophore remains predominantly deprotonated (fluorescent phenolate form) at physiological and near‑neutral pH, whereas the parent compound exhibits significantly reduced fluorescence below pH 7.8 .

pKa (phenolic)
Data to verify
CHMC: 7.14 ± 0.20 (predicted)
4‑Methylumbelliferone: 7.79–9.16
Lower pKa broadens pH range for phenolate fluorescence.
Predicted value, confirm experimentally.
Fluorescence pH sensitivity Fluorophore design

High Catalytic Efficiency for PON1 Variants

The SP‑O‑ethyl methylphosphonyl‑CHMC substrate is hydrolyzed by wild‑type rePON1 with a catalytic efficiency (kcat/KM) of 1.05 mM⁻¹s⁻¹ [1]. A single H115W mutation increases this value to 6.7 mM⁻¹s⁻¹, and the O‑n‑propyl analog reaches 13.6 mM⁻¹s⁻¹ with the wild‑type enzyme and 25 mM⁻¹s⁻¹ with H115W [1]. In contrast, the R(P) enantiomers of the O‑ethyl and O‑n‑propyl analogs are hydrolyzed by wt rePON1 approximately 600‑fold and 70‑fold faster, respectively, than their S(P) counterparts [2].

PON1 catalytic efficiency
Head-to-head
SP‑O‑ethyl CHMC: kcat/KM 1.05 (wt) → 6.7 mM⁻¹s⁻¹ (H115W)
RP/SP hydrolysis ratio ~600 (ethyl), ~70 (n‑propyl)
Supports stereospecific PON1 variant screening.
50 mM Tris, pH 8.0, 25°C.
Enzyme kinetics PON1 Bioscavenger screening

Defined Melting Point and High Purity

Commercially available 3‑cyano‑7‑hydroxy‑4‑methylcoumarin (Sigma‑Aldrich, 97% purity) exhibits a sharp melting point range of 300–304 °C (lit.) . In contrast, 7‑hydroxy‑4‑methylcoumarin (4‑methylumbelliferone) melts at 188–192 °C , and 3‑cyano‑7‑hydroxycoumarin at 250–254 °C (dec.) . The higher melting point and defined range of CHMC indicate a more thermally stable crystalline solid, which facilitates handling, storage, and accurate weighing for analytical and synthetic applications.

Melting point identity
Data to verify
CHMC: 300–304 °C (lit.)
Analog mp 188–254 °C
Higher thermal stability aids solid‑phase handling.
Relies on supplier literature data.
Quality control Analytical chemistry Procurement

Solvatochromic Dipole Moment Determination

Absorption and fluorescence emission spectra of 3‑cyano‑7‑hydroxy‑4‑methylcoumarin (3C7H4M) were measured across solvents of varying dielectric constant (ε) and refractive index (n), revealing that its excited‑state dipole moment is greater than the ground‑state dipole moment [1]. While quantitative dipole moment values were not extracted in the accessible excerpt, the study demonstrates that 3C7H4M exhibits a measurable solvatochromic shift, a property not routinely characterized for simpler coumarins like 7‑hydroxy‑4‑methylcoumarin under identical conditions.

Solvatochromic shift
Context-dependent
Excited‑state dipole moment > ground state
Enables polarity‑sensitive probe design.
Qualitative observation across solvents.
Solvatochromism Photophysics Fluorescent probes

CHMC Optimal Use Cases


High-Sensitivity Fluorescence at Physiological pH

Due to its lower pKa (7.14 vs. 7.79–9.16 for parent), CHMC remains brightly fluorescent at pH 6.5–7.5, making it ideal for intracellular imaging and enzymatic assays where neutral or slightly acidic conditions prevail. Researchers should select CHMC over 4‑methylumbelliferone when working in the physiological pH range to avoid signal loss from incomplete deprotonation .

Directed Evolution of PON1 Catalytic Bioscavengers

The large enantiomeric discrimination (up to 600‑fold) exhibited by CHMC‑based substrates with wild‑type and mutant rePON1 enables efficient screening of enzyme libraries for variants with enhanced hydrolysis of toxic S(P)‑nerve agent enantiomers [1][2]. Procurement of CHMC is essential for laboratories developing next‑generation bioscavengers.

Fluorogenic Substrates for CYP450 and Hydrolases

CHMC serves as a robust fluorescent leaving group for constructing pro‑fluorescent substrates. Its high melting point (300–304 °C) and commercial availability at 97% purity facilitate reliable synthesis and purification . O‑alkylated CHMC derivatives are used to measure CYP and PON1 activities with improved signal‑to‑noise compared to traditional coumarin ethers .

Development of Polarity-Sensitive Fluorescent Probes

The solvatochromic response of CHMC allows researchers to monitor changes in local polarity, a useful feature for studying membrane dynamics, protein folding, and solvent environments. The compound's defined photophysical behavior in solvents of known polarity provides a calibration baseline for designing novel polarity‑sensitive reporters [3].

Application
Selection Property
Validation Focus
Physiological‑range fluorescence assays
Low‑pKa fluorophore profile
pH‑dependent phenolate fluorescence verification
PON1 variant screening studies
Stereoselective hydrolysis scaffold
Enantiomeric ratio and kinetic endpoint comparison
CYP450 / hydrolase substrate construction
Fluorogenic leaving‑group scaffold
Signal‑to‑noise and assay sensitivity review
Polarity‑sensitive probe development
Solvatochromic response profile
Microenvironmental polarity calibration
All applications refer to research‑use‑only contexts; no therapeutic or diagnostic use is implied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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